An In-depth Technical Guide to 1-(2-Bromophenylsulfonyl)-1H-pyrazole
An In-depth Technical Guide to 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 1-(2-Bromophenylsulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular molecule, this document also includes generalized experimental protocols for the synthesis and characterization of similar N-arylsulfonylpyrazoles. Furthermore, a representative signaling pathway potentially modulated by pyrazole derivatives is discussed to illustrate the possible biological relevance of this class of compounds. All quantitative data are summarized in tables, and experimental workflows and signaling pathways are visualized using diagrams for enhanced clarity.
Core Chemical Properties
1-(2-Bromophenylsulfonyl)-1H-pyrazole (CAS Number: 957120-65-9) is a sulfonamide derivative of pyrazole.[1][2] The presence of the pyrazole ring, a common pharmacophore, and the bromophenylsulfonyl group suggests its potential as a scaffold in the development of novel therapeutic agents.[3] Pyrazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂S | [7] |
| Molecular Weight | 287.13 g/mol | [7] |
| CAS Number | 957120-65-9 | [1] |
| Appearance | Solid (presumed) | General knowledge |
| Boiling Point | 437.0 ± 47.0 °C (Predicted) | [1] |
| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [1] |
| ACD/LogP | 2.05 (Predicted) | [8] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 1-(2-Bromophenylsulfonyl)-1H-pyrazole is not available in peer-reviewed literature, a general method for the synthesis of N-arylsulfonylpyrazoles can be described. This typically involves the reaction of a pyrazole with an arylsulfonyl chloride in the presence of a base.[9]
General Synthesis Protocol for N-Arylsulfonylpyrazoles
This protocol is a representative example and may require optimization for the specific synthesis of 1-(2-Bromophenylsulfonyl)-1H-pyrazole.
Materials:
-
Pyrazole
-
2-Bromobenzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable aprotic solvent)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of pyrazole (1.0 equivalent) in acetonitrile, add triethylamine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1-(2-Bromophenylsulfonyl)-1H-pyrazole.[9]
A generalized workflow for the synthesis of 1-(2-Bromophenylsulfonyl)-1H-pyrazole.
Spectroscopic Characterization
The structural confirmation of the synthesized 1-(2-Bromophenylsulfonyl)-1H-pyrazole would be achieved through a combination of spectroscopic methods.
A general protocol for NMR analysis of pyrazole derivatives is as follows:
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹³C NMR, a proton-decoupled spectrum is typically obtained. Further characterization can be achieved using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[10][11]
A general protocol for IR analysis:
Sample Preparation:
-
The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with KBr and pressing it into a thin disk.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[12]
Data Acquisition:
-
Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[13]
A general protocol for MS analysis:
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Obtain the mass spectrum, which will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13][14]
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for 1-(2-Bromophenylsulfonyl)-1H-pyrazole, pyrazole and sulfonamide moieties are present in numerous biologically active compounds.[15] Derivatives of pyrazole sulfonamides have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[3][6]
Representative Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[16] Dysregulation of this pathway is a common feature in many human cancers, making it a significant target for drug development.[17][18] Some pyrazole-containing compounds have been investigated as inhibitors of this pathway.[19]
A representative diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for pyrazole-based inhibitors.
Disclaimer: The signaling pathway depicted above is a generalized representation and is intended for illustrative purposes only. There is currently no published evidence directly linking 1-(2-Bromophenylsulfonyl)-1H-pyrazole to the modulation of the PI3K/Akt/mTOR pathway.
Conclusion
1-(2-Bromophenylsulfonyl)-1H-pyrazole is a chemical entity with potential for further investigation in the field of medicinal chemistry, owing to the established biological significance of its constituent pyrazole and sulfonamide moieties. This guide has consolidated the available physicochemical information for this compound, noting that key experimental data such as melting point and solubility are yet to be reported in the literature. In the absence of specific experimental protocols, generalized procedures for the synthesis and spectroscopic characterization of similar compounds have been provided to guide future research. The illustrative example of the PI3K/Akt/mTOR signaling pathway highlights a potential area of biological investigation for this class of molecules. Further experimental work is required to fully elucidate the chemical properties and biological activities of 1-(2-Bromophenylsulfonyl)-1H-pyrazole.
References
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- 9. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
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- 17. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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